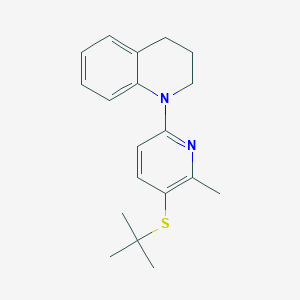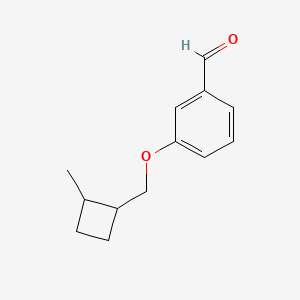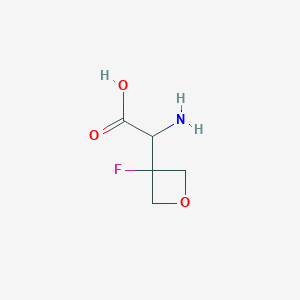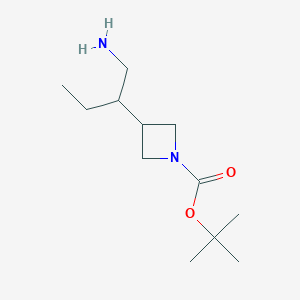![molecular formula C5H4ClN B13008825 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile CAS No. 23745-75-7](/img/structure/B13008825.png)
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is a highly strained bicyclic compound characterized by a four-membered ring structure with a chlorine atom and a nitrile group attached. The unique structure of this compound makes it an interesting subject for chemical research, particularly in the fields of synthetic organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by the introduction of the chlorine and nitrile groups. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can then be reacted with appropriate reagents to introduce the nitrile group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its primary use in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The strained bicyclic structure can participate in addition reactions, particularly with electrophiles.
Ring-Opening Reactions: The high strain in the bicyclic ring makes it susceptible to ring-opening reactions, often leading to the formation of cyclobutanes or other ring systems.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Electrophiles: For addition reactions, electrophiles like halogens or acids can be employed.
Catalysts: Transition metal catalysts, such as palladium or nickel, are often used to facilitate ring-opening reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Addition Products: Compounds with additional functional groups attached to the bicyclic core.
Ring-Opened Products: Cyclobutanes or other ring systems resulting from the cleavage of the strained bicyclic ring.
Aplicaciones Científicas De Investigación
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a bioisostere in drug design, particularly for its ability to rigidify molecular structures and improve pharmacokinetic properties.
Material Science: Explored for its unique structural properties in the development of new materials.
Mecanismo De Acción
The mechanism of action of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is primarily related to its high strain energy and reactivity. The strained bicyclic structure makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. In medicinal chemistry, its rigid structure can influence the binding affinity and selectivity of drug candidates by presenting functional groups in a well-defined three-dimensional orientation .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: The parent compound without the chlorine and nitrile groups.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead.
Spiropentane: A related compound with a different ring fusion pattern.
Uniqueness: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which impart distinct reactivity and potential for further functionalization. The combination of these functional groups with the strained bicyclic core makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
23745-75-7 |
|---|---|
Fórmula molecular |
C5H4ClN |
Peso molecular |
113.54 g/mol |
Nombre IUPAC |
3-chlorobicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C5H4ClN/c6-5-1-4(5,2-5)3-7/h1-2H2 |
Clave InChI |
OVSLTIVJEFPORJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)

![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)



![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)



